![molecular formula C11H8FN5S B604736 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 722456-33-9](/img/structure/B604736.png)
3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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Description
The compound “3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells . They have also shown numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines has been reported in several studies . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine and triazole derivatives, have been reported to exhibit anticancer activity . They are known to interact with various biological targets, including enzymes and receptors, involved in cancer pathogenesis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to therapeutic effects .
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways involved in cancer development and progression . For instance, they may inhibit the activity of enzymes involved in DNA replication and cell division, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
Related compounds have been reported to exhibit good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Based on the reported activities of related compounds, it can be inferred that it may inhibit the proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADQSDSRNAVON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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